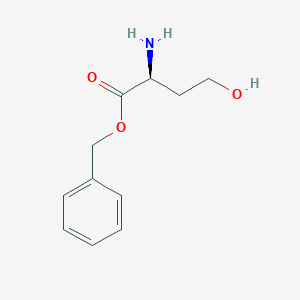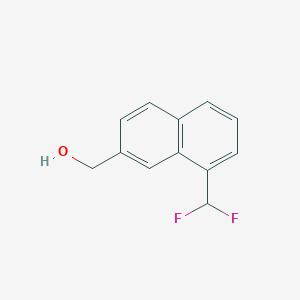
1-(Difluoromethyl)naphthalene-7-methanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(Difluoromethyl)naphthalene-7-methanol is an organic compound with the chemical formula C12H10F2O It is characterized by the presence of a difluoromethyl group attached to the naphthalene ring, specifically at the 7th position, and a methanol group
Preparation Methods
The synthesis of 1-(Difluoromethyl)naphthalene-7-methanol typically involves several steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the Naphthalene Core: The naphthalene core can be synthesized through various methods, including Friedel-Crafts alkylation or acylation.
Introduction of the Difluoromethyl Group: The difluoromethyl group can be introduced using difluoromethylating agents such as difluoromethyl iodide or bromide under specific reaction conditions.
Attachment of the Methanol Group: The methanol group is introduced through a hydroxylation reaction, often using reagents like sodium borohydride or lithium aluminum hydride.
Industrial production methods may involve optimization of these steps to enhance yield and purity, often using catalysts and specific reaction conditions to streamline the process.
Chemical Reactions Analysis
1-(Difluoromethyl)naphthalene-7-methanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to form different derivatives, often using reducing agents such as lithium aluminum hydride.
Substitution: The difluoromethyl group can participate in substitution reactions, where it can be replaced by other functional groups under specific conditions.
Common reagents used in these reactions include halogenating agents, oxidizing agents, and reducing agents. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-(Difluoromethyl)naphthalene-7-methanol has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the development of new materials and compounds.
Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 1-(Difluoromethyl)naphthalene-7-methanol involves its interaction with molecular targets such as enzymes and receptors. The difluoromethyl group can enhance the compound’s binding affinity and stability, while the methanol group can participate in hydrogen bonding and other interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.
Comparison with Similar Compounds
1-(Difluoromethyl)naphthalene-7-methanol can be compared with other similar compounds, such as:
1-(Trifluoromethyl)naphthalene-7-methanol: This compound has a trifluoromethyl group instead of a difluoromethyl group, which can affect its chemical properties and reactivity.
1-(Chloromethyl)naphthalene-7-methanol: The presence of a chloromethyl group can lead to different reactivity and applications.
1-(Bromomethyl)naphthalene-7-methanol: Similar to the chloromethyl derivative, this compound has unique properties due to the bromomethyl group.
The uniqueness of this compound lies in the presence of the difluoromethyl group, which imparts specific chemical and biological properties that can be advantageous in various applications.
Properties
Molecular Formula |
C12H10F2O |
|---|---|
Molecular Weight |
208.20 g/mol |
IUPAC Name |
[8-(difluoromethyl)naphthalen-2-yl]methanol |
InChI |
InChI=1S/C12H10F2O/c13-12(14)10-3-1-2-9-5-4-8(7-15)6-11(9)10/h1-6,12,15H,7H2 |
InChI Key |
JAEFVNJPHYVXQG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=C(C=C2)CO)C(=C1)C(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-Ethyl-7,8-dihydro-1H-pyrazolo[3,4-d]pyrrolo[1,2-a]pyrimidin-4(6H)-one](/img/structure/B11894406.png)


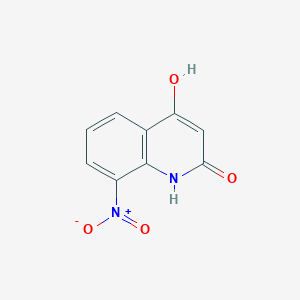

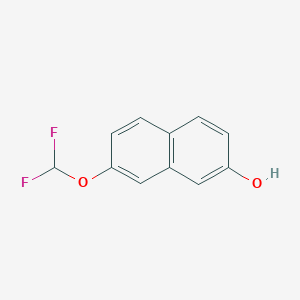
![6-Fluorospiro[chroman-2,1'-cyclobutan]-4-one](/img/structure/B11894440.png)
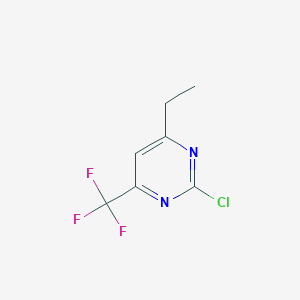
![5-chloro-2,3-dimethyl-3H-imidazo[4,5-b]pyridine-6-carbonitrile](/img/structure/B11894451.png)

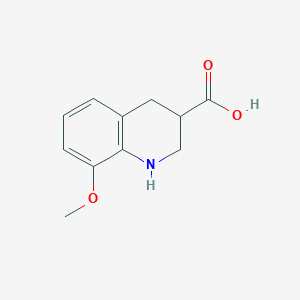

![7,8-Dihydro-[1,4]dioxino[2,3-g]quinazolin-4-amine](/img/structure/B11894468.png)
